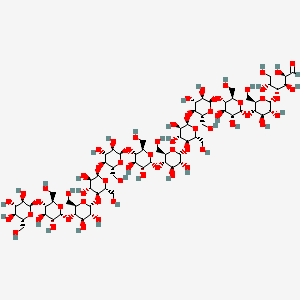
Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Glc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Maltododecaose is a polysaccharide composed of twelve glucose units linked by alpha(1-4) glycosidic bonds . It is a member of the maltooligosaccharide family, which includes compounds with varying numbers of glucose units. Maltododecaose is known for its role in various biological and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: Maltododecaose can be synthesized through enzymatic processes involving alpha-amylases and glycosyltransferases. These enzymes catalyze the formation of alpha(1-4) glycosidic bonds between glucose units. The reaction conditions typically include a controlled pH, temperature, and substrate concentration to optimize the yield and purity of the product .
Industrial Production Methods: In industrial settings, maltododecaose is produced using biotechnological methods that involve the fermentation of starch-rich substrates. The process includes the use of specific strains of bacteria or fungi that produce the necessary enzymes to convert starch into maltododecaose. The product is then purified through techniques such as chromatography and crystallization to achieve the desired purity levels .
化学反応の分析
Types of Reactions: Maltododecaose undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose units can be oxidized to form carboxylic acids.
Reduction: Reduction of the aldehyde groups in the glucose units can lead to the formation of alditols.
Substitution: The hydroxyl groups can be substituted with other functional groups to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common reagents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Acetic anhydride and alkyl halides are used for esterification and etherification reactions, respectively.
Major Products:
Oxidation: Formation of aldonic acids.
Reduction: Formation of maltododecaose alditols.
Substitution: Formation of maltododecaose esters and ethers.
科学的研究の応用
Maltododecaose has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the properties and reactions of polysaccharides.
Biology: Investigated for its role in cellular processes and as a substrate for enzymatic reactions.
Medicine: Explored for its potential as a prebiotic and its effects on gut microbiota.
Industry: Utilized in the production of functional foods and beverages due to its beneficial properties
作用機序
The mechanism of action of maltododecaose involves its interaction with specific enzymes and receptors in biological systems. It serves as a substrate for enzymes such as alpha-amylases, which catalyze the hydrolysis of the glycosidic bonds, releasing glucose units. This process is crucial for the metabolism of carbohydrates and energy production in cells .
類似化合物との比較
Maltooctaose: Composed of eight glucose units.
Maltotetraose: Composed of four glucose units.
Maltopentaose: Composed of five glucose units.
Uniqueness of Maltododecaose: Maltododecaose is unique due to its longer chain length, which imparts distinct physical and chemical properties compared to shorter maltooligosaccharides. Its higher degree of polymerization makes it more suitable for specific industrial and research applications, such as in the production of functional foods and as a model compound for studying polysaccharide behavior .
特性
分子式 |
C72H122O61 |
|---|---|
分子量 |
1963.7 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C72H122O61/c73-1-14(86)27(88)51(15(87)2-74)123-63-41(102)30(91)53(17(4-76)113-63)125-65-43(104)32(93)55(19(6-78)115-65)127-67-45(106)34(95)57(21(8-80)117-67)129-69-47(108)36(97)59(23(10-82)119-69)131-71-49(110)38(99)61(25(12-84)121-71)133-72-50(111)39(100)60(26(13-85)122-72)132-70-48(109)37(98)58(24(11-83)120-70)130-68-46(107)35(96)56(22(9-81)118-68)128-66-44(105)33(94)54(20(7-79)116-66)126-64-42(103)31(92)52(18(5-77)114-64)124-62-40(101)29(90)28(89)16(3-75)112-62/h1,14-72,74-111H,2-13H2/t14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29-,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+/m0/s1 |
InChIキー |
ODPHHVVXUBKOKC-NBAJZPPISA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(S)-1-(5-((2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)sulfonyl)-3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)ethan-1-one](/img/structure/B13847837.png)



